molecular formula C18H16BrN3 B2543020 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-54-1

9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2543020
CAS No.: 327061-54-1
M. Wt: 354.251
InChI Key: RSJAANYONBCYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a bromine atom and a butyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of a brominating agent. The reaction is usually carried out in an acidic medium, such as glacial acetic acid or hydrochloric acid, under reflux conditions . The resulting product is then purified through recrystallization from a suitable solvent, such as dimethylformamide (DMF) .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents used.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or DMF, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoxaline N-oxides.

Comparison with Similar Compounds

Uniqueness: 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of both a bromine atom and a butyl group, which confer distinct chemical reactivity and biological activity. The bromine atom makes it a versatile intermediate for further functionalization through substitution reactions, while the butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Properties

IUPAC Name

9-bromo-6-butylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3/c1-2-3-10-22-16-9-8-12(19)11-13(16)17-18(22)21-15-7-5-4-6-14(15)20-17/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJAANYONBCYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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